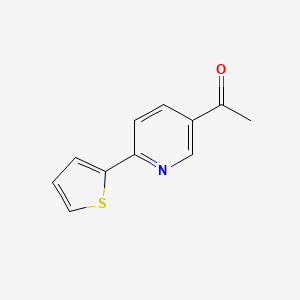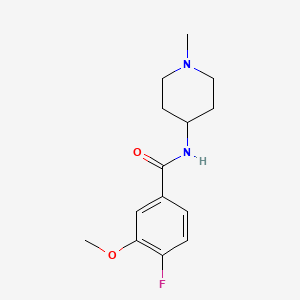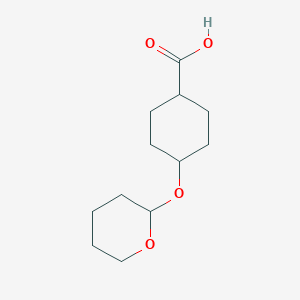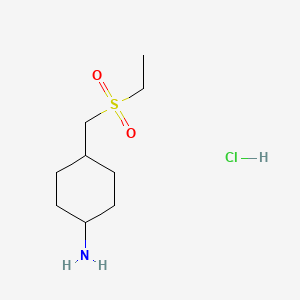
1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized through various methods, including the use of 2,5-dibromo-pyridine as a starting material, demonstrating straightforward and mild reaction conditions with yields up to 81% (Zeng-sun Jin, 2015).
- Characterization of Intermediates : Key intermediates of related compounds have been synthesized and characterized, providing insights into the chemical structures of newly synthesized heterocyclic compounds through methods such as IR, 1H NMR, mass spectra, and elemental analyses (Pan Hai-ya, 2012).
Applications in Material Science
- Conducting Polymers : Derivatives of the compound have been used to synthesize conducting polymers, showing that polymers with electron-donating substituents exhibit higher electrical conductivity than those with electron-withdrawing substituents. These polymers also demonstrated good thermal stability up to 400°C (S. Pandule et al., 2014).
Antimicrobial and Antiviral Activities
- Antimicrobial Activity : Certain derivatives have shown significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (J. Salimon et al., 2011).
- Antiviral Activity : The synthesis and reactions of related compounds have led to the discovery of derivatives with notable antiviral activities, specifically against HSV1 and HAV-MBB, showcasing their potential in antiviral research (F. Attaby et al., 2006).
Catalytic and Chemical Reactions
- Catalytic Behavior : Studies on the synthesis of complexes involving derivatives of 1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone have explored their catalytic behavior toward ethylene reactivity, offering valuable insights into their utility in catalysis (Wen‐Hua Sun et al., 2007).
Antitumor Activities
- Antitumor Agents : Thienopyridine and benzofuran derivatives, including structures related to 1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone, have been identified as potent anti-tumor agents, revealing different structure-activity relationships and highlighting the chemical's potential in cancer research (I. Hayakawa et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-(6-thiophen-2-ylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)9-4-5-10(12-7-9)11-3-2-6-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBXTLCGULKGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Thiophen-2-yl-pyridin-3-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)




![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)